molecular formula C5H12NNaO6S4 B057629 Monosultap CAS No. 29547-00-0

Monosultap

Cat. No.: B057629
CAS No.: 29547-00-0
M. Wt: 333.4 g/mol
InChI Key: MBNMHBAJUNHZRE-UHFFFAOYSA-M
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Description

Monosultap, chemically known as 2-N, N-dimethylamino-1-thiosulphate-3-(sodium thiosulphate) propane, is a nereistoxin derivative insecticidal substance. It is primarily used in agriculture to control pests, particularly in rice cultivation. This compound is known for its selective activity against Lepidoptera, Coleoptera, and Diptera insect pests .

Mechanism of Action

Target of Action

Monosultap, a derivative of nereistoxin (NTX), is an insecticidal substance . It is generally a stomach poison with some contact action and often shows some systemic action . It tends to be selectively active on Lepidoptera, Coleoptera, and Diptera insect pests .

Mode of Action

This compound acts as a competitive inhibitor of acetylcholine . This means it competes with acetylcholine for the same binding site, thereby inhibiting the action of acetylcholine. This inhibition disrupts the normal functioning of the nervous system in the target pests, leading to their death .

Pharmacokinetics

This compound exhibits a rapid dissipation in the environment . The half-lives (T1/2) of this compound in water, soil, and rice plants were found to be 1.1–1.9, 1.4–2.1, and 1.3–2.1 days, respectively . This indicates that this compound is relatively short-lived in the environment, which can impact its bioavailability.

Result of Action

The application of this compound has been shown to significantly control pests such as Cnaphalocrocis medinalis in rice fields . Even after 94 days post-seeding, approximately 70% leaf protection effect was observed . This suggests that this compound is effective in protecting crops from pest damage over an extended period.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its rapid dissipation in water, soil, and plants suggests that environmental conditions such as temperature, humidity, and rainfall could potentially affect its persistence and efficacy . Furthermore, this compound’s presence was found to enhance the absorption rate of another pesticide, chlorantraniliprole, by rice roots during the seedling stage , indicating that its action can be influenced by the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Monosultap involves several steps. Initially, an organic solvent is mixed with a wet product of this compound. This mixture is then distilled and dehydrated to prepare this compound. The dehydration process can be carried out through spray heating or membrane evaporator heating, using the solvent as a carrier. This method allows for continuous operation of the dehydration process, as well as wet-process smashing, blending, and packaging .

Industrial Production Methods: In industrial settings, this compound is produced using a batching reaction system. This system includes a thionization reaction kettle and multiple sodium thiosulfate preparation cauldrons. The prepared materials are conveyed to the thionization reaction kettle by a pump, and the materials are intelligently metered by a double-flowmeter to ensure accuracy. This method improves the automation level, reduces the number of operators, and maintains cleanliness in the production area .

Chemical Reactions Analysis

Scientific Research Applications

Monosultap has several scientific research applications, particularly in the fields of agriculture and environmental science. It is widely used as an insecticide to control pests in rice cultivation. Studies have shown that this compound is effective in reducing pest populations and minimizing crop damage . Additionally, research has been conducted to analyze the residue dynamics and final residues of this compound in rice plants and the environment. These studies aim to ensure the safe and proper use of this compound in agricultural practices .

Comparison with Similar Compounds

Monosultap is part of a group of nereistoxin-related insecticides, which also includes thiosultap, cartap, thiocyclam, and bensultap. These compounds share similar insecticidal properties and mechanisms of action. this compound is unique in its specific activity against certain insect pests and its effectiveness in rice cultivation . Compared to other nereistoxin-related insecticides, this compound has shown a higher selectivity and lower toxicity, making it a preferred choice for pest control in agricultural practices .

Properties

IUPAC Name

sodium;2-(dimethylamino)-1-sulfonatosulfanyl-3-sulfosulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO6S4.Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNMHBAJUNHZRE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NNaO6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98968-92-4 (Parent)
Record name Thiosultap-monosodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029547000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90183730
Record name Thiosultap-monosodium [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29547-00-0
Record name Thiosultap-monosodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029547000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiosultap-monosodium [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOSULTAP-MONOSODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70K43Z575E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Monosultap?

A1: this compound itself is a pro-insecticide that is metabolized into its active form, nereistoxin, in insects. Nereistoxin acts as a nicotinic acetylcholine receptor (nAChR) agonist. [, ] It binds to nAChRs at the nerve synapse, leading to prolonged stimulation and ultimately paralysis and death of the insect. [, ]

Q2: How does resistance to this compound develop in insects?

A2: Resistance to this compound can develop through several mechanisms:

  • Target site insensitivity: Mutations in the nAChR gene can reduce the binding affinity of nereistoxin, leading to decreased sensitivity. [, ]
  • Metabolic detoxification: Increased activity of detoxifying enzymes like P450 monooxygenases can enhance the metabolism and elimination of this compound, reducing its effectiveness. []

Q3: Is there cross-resistance between this compound and other insecticides?

A3: Yes, cross-resistance has been observed between this compound and other nAChR agonists like imidacloprid, acetamiprid, and other nereistoxin analogs. [] This cross-resistance can limit the effectiveness of insecticide rotation strategies.

Q4: Are there specific geographical variations in this compound resistance?

A4: Yes, resistance levels can vary significantly between geographical populations, likely due to differences in insecticide usage patterns. [, , ] For example, populations in southeastern China show higher resistance to triazophos, often used alongside this compound, than those in northern regions. []

Q5: How quickly does this compound degrade in the environment?

A5: this compound degrades relatively quickly in the environment, with half-lives ranging from 1.86 to 7.70 days in paddy water, soil, and rice plants. [] The degradation rate can be influenced by factors like temperature, pH, and microbial activity.

Q6: Are there any known negative environmental impacts of this compound?

A6: While this compound is considered relatively safe due to its rapid degradation, studies have shown potential toxicity to non-target organisms like earthworms (Eisenia foetida) and aquatic insects (Chironomus flaviplumus). [, ]

Q7: What analytical methods are commonly used to detect and quantify this compound residues?

A7: Several methods are employed for this compound residue analysis:

  • Gas Chromatography (GC): This technique, often coupled with flame photometric detection (FPD) or mass spectrometry (MS), is commonly used to determine this compound residues in various matrices like soil, rice plants, and water. [, , ]
  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or MS, offers a sensitive and selective approach for analyzing this compound and its metabolites. [, , ]

Q8: What are the common formulations of this compound for agricultural use?

A8: this compound is available in various formulations, including wettable powders (WP), granules (G), and emulsifiable concentrates (EC). [, , , , , , ] These formulations allow for different application methods, such as spraying, soil incorporation, and seed treatment.

Q9: Are there any synergistic effects when this compound is used in combination with other insecticides?

A9: Yes, studies have shown synergistic effects when this compound is combined with certain insecticides, including:

  • Organophosphates: Combinations with triazophos and chlorpyrifos have shown enhanced efficacy against pests like the oriental armyworm (Mythimna separata) and sugarcane borer. [, ]
  • Avermectins: Mixtures with abamectin have demonstrated synergistic activity against the rice stem borer (Chilo suppressalis). []

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